molecular formula C15H14N4O3S B2676443 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1171555-93-3

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2676443
CAS No.: 1171555-93-3
M. Wt: 330.36
InChI Key: OKFGGGPDDQOWBQ-UHFFFAOYSA-N
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Description

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone ring system substituted with a methyl group and an acetamide moiety, which is further linked to a methylated benzo[d]thiazole group.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: It might find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate can then be reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 6-Methyluracil derivatives: These compounds share the pyrimidinone core but differ in their substituents.

  • Benzo[d]thiazole derivatives: These compounds have similar heterocyclic structures but may vary in their functional groups.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-7-10(14(21)19-15(22)16-7)6-13(20)18-9-3-4-12-11(5-9)17-8(2)23-12/h3-5H,6H2,1-2H3,(H,18,20)(H2,16,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGGGPDDQOWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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